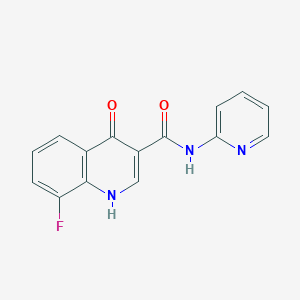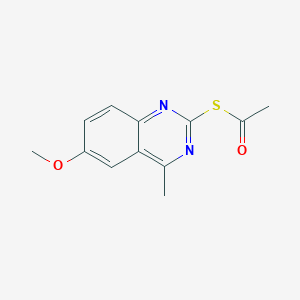![molecular formula C17H13ClN4S B11042508 5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11042508.png)
5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a quinazoline ring, with a chlorobenzylsulfanyl and a methyl group as substituents.
Preparation Methods
The synthesis of 5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to the formation of the triazoloquinazoline core through a Dimroth-like rearrangement . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with dipole moments, allowing it to bind to specific receptors and enzymes. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, leading to its anti-inflammatory effects . Additionally, its anticancer properties are attributed to its ability to interfere with cell proliferation pathways .
Comparison with Similar Compounds
5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline can be compared with other triazoloquinazoline derivatives, such as:
5-Phenyl-1,2,4-triazolo[1,5-c]quinazoline: Known for its anti-HIV and antibacterial activities.
2-Thio-1,2,4-triazolo[1,5-c]quinazoline: Exhibits antimicrobial properties and is used in the synthesis of other bioactive compounds.
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds have shown significant anti-inflammatory and antimicrobial activities
Properties
Molecular Formula |
C17H13ClN4S |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C17H13ClN4S/c1-11-19-16-13-7-3-5-9-15(13)20-17(22(16)21-11)23-10-12-6-2-4-8-14(12)18/h2-9H,10H2,1H3 |
InChI Key |
VISLYYSMRLEQPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042439.png)
![4-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-c]pyridine-1,3-diimine](/img/structure/B11042442.png)
![1-[4-(2-Pyrimidinyl)piperazino]-2-butyn-1-one](/img/structure/B11042450.png)

![8-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11042481.png)
![4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid](/img/structure/B11042492.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-[(3-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11042496.png)
![3-(4-chloro-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042503.png)
![2-(2,5-difluorophenyl)-4-ethyl-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11042509.png)
![Phenyl[2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B11042513.png)
![4-Amino-1-(3-fluorophenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11042520.png)
![4-Amino-1-(2-fluorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11042522.png)
![methyl 3-{2-[(4-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11042525.png)
